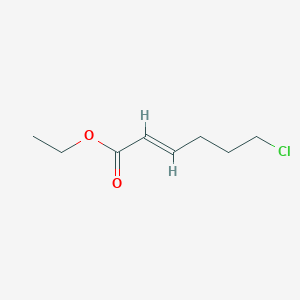

6-Chloro-trans-2-hexenoic acid ethyl ester

CAS No.: 72448-92-1

Cat. No.: VC4026966

Molecular Formula: C8H13ClO2

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72448-92-1 |

|---|---|

| Molecular Formula | C8H13ClO2 |

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | ethyl (E)-6-chlorohex-2-enoate |

| Standard InChI | InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3/b6-4+ |

| Standard InChI Key | CKAKSKNWORUGDA-GQCTYLIASA-N |

| Isomeric SMILES | CCOC(=O)/C=C/CCCCl |

| SMILES | CCOC(=O)C=CCCCCl |

| Canonical SMILES | CCOC(=O)C=CCCCCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-6-chlorohex-2-enoate, reflects its ester functional group (), trans-configured double bond (), and chlorine atom at the sixth carbon. The stereochemistry is confirmed by its SMILES notation (CCOC(=O)/C=C/CCCCl) and InChIKey (CKAKSKNWORUGDA-GQCTYLIASA-N), which specify the (E)-configuration . X-ray crystallography or NMR data, though absent in available sources, can infer planar geometry around the double bond and restricted rotation due to the trans configuration.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.64 g/mol | |

| SMILES | CCOC(=O)/C=C/CCCCl | |

| InChIKey | CKAKSKNWORUGDA-GQCTYLIASA-N | |

| PubChem CID | 13591811 |

Synthesis Methods and Production Techniques

Chlorination of Trans-2-Hexenoic Acid Ethyl Ester

The most common synthesis involves chlorinating trans-2-hexenoic acid ethyl ester. Radical chlorination using sulfuryl chloride () or electrophilic agents like under controlled conditions selectively substitutes the sixth carbon. Yields exceed 80% when reactions are conducted at to minimize side reactions.

Alternative Routes

-

Wittig Reaction: Coupling chloroalkyllithium reagents with α,β-unsaturated esters.

-

Enzyme-Catalyzed Esterification: Lipases in non-aqueous media for stereoselective synthesis.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Temperature | Minimizes over-chlorination | |

| Chlorinating Agent | 85% yield, high purity | |

| Catalyst | None | Avoids ester hydrolysis |

Physicochemical Properties and Stability

Physical Properties

The compound is a colorless liquid with a density of and a boiling point of at 760 mmHg . Its low water solubility () and moderate vapor pressure ( at ) favor organic solvent use .

Stability Considerations

Storage at ensures stability for 1–2 years, while exposure to moisture or acids risks ester hydrolysis to 6-chloro-trans-2-hexenoic acid .

Applications in Scientific Research

Organic Synthesis

The compound’s α,β-unsaturated ester moiety participates in Michael additions, Diels-Alder reactions, and cross-couplings. For example, palladium-catalyzed Heck reactions yield substituted cyclohexenes.

Medicinal Chemistry

As a precursor to bioactive molecules, it contributes to:

-

Anticancer Agents: Analogues with modified side chains show cytotoxicity against HeLa cells.

-

Antimicrobials: Chlorinated esters disrupt bacterial cell membranes.

Biochemical Research

In proteomics, it modifies lysine residues, aiding protein labeling and interaction studies.

| Aspect | Guideline |

|---|---|

| Personal Protection | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood with ≥100 fpm airflow |

| Spill Management | Absorb with vermiculite, neutralize |

| Disposal | Incineration per local regulations |

Comparative Analysis with Related Compounds

Trans-2-Hexenoic Acid Ethyl Ester

Removing the chlorine atom (CAS: 13419-69-7) reduces electrophilicity, lowering reactivity in nucleophilic substitutions but enhancing flavor applications .

6-Bromo-trans-2-hexenoic Acid Ethyl Ester

Bromine’s larger atomic radius increases steric hindrance, slowing reaction kinetics compared to the chloro analogue.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume